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Compound of Interest |

N,N-dimethylmorpholine-2-
Compound Name: ]
carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608

. J

Executive Summary & Strategic Importance

The morpholine scaffold is a ubiquitous pharmacophore in medicinal chemistry, valued for its
ability to improve aqueous solubility and metabolic stability compared to phenyl or piperidine
analogues. Specifically, morpholine-2-carboxamides represent a privileged subclass, serving
as key intermediates in the synthesis of inhibitors for targets such as PI3K, mTOR, and various
GPCRs.

This guide details the synthesis of N,N-dimethylmorpholine-2-carboxamide (Structure 1).
Unlike generic protocols, this document prioritizes regiochemical integrity and scalability,
distinguishing between the synthesis of the racemic core and enantioselective approaches
required for high-affinity drug candidates.

Target Molecule:
o |[UPAC Name:N,N-dimethylmorpholine-2-carboxamide
e Molecular Formula:

» Key Challenge: Constructing the amide bond without racemization (if chiral) and managing
the protection/deprotection of the secondary amine.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b166608?utm_src=pdf-interest
https://www.benchchem.com/product/b166608?utm_src=pdf-body
https://www.benchchem.com/product/b166608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Retrosynthetic Analysis

To design a robust synthetic route, we deconstruct the target molecule (TM) into logical
precursors. The analysis reveals two primary disconnects: the amide bond and the morpholine
ring closure.
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Figure 1: Retrosynthetic tree illustrating the convergence from either a pre-formed morpholine
core (Precursor A) or de novo ring construction (Precursor B).

Synthetic Routes[1][2][3][4][5][6][7]1[8]1[9][10]
Route A: The "MedChem" Standard (High Purity/Chiral
Access)
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Best for: Drug discovery, SAR studies, and enantiopure synthesis. Strategy: Amide coupling of
commercially available N-Boc-morpholine-2-carboxylic acid followed by acidolytic deprotection.

Phase 1: Amide Coupling

The direct reaction of the carboxylic acid with dimethylamine requires activation. While thionyl
chloride (

) can be used to generate the acid chloride, it often degrades acid-sensitive protecting groups
(Boc). Therefore, a peptide coupling strategy using HATU or EDC is preferred for mildness and
yield.

Reagents:

Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2).

Amine Source: Dimethylamine hydrochloride (2.0 eq).

Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride).

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

Solvent: DMF or DCM.

Mechanism: The carboxylate attacks the HATU uronium center, forming an activated ester. The
dimethylamine then attacks the carbonyl carbon, displacing the HOAt moiety to form the amide
bond.

Phase 2: Deprotection

Removal of the Boc group releases the secondary amine.
Reagents:
e Acid: 4M HCI in Dioxane or TFA/DCM (1:4 viv).

e Scavenger: Triisopropylsilane (TIPS) (optional, if cations are reactive).

Route B: The "Process" Route (Scalable/Cost-Effective)
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Best for: Multi-gram to Kilogram scale-up where cost of goods (COGS) is critical. Strategy:De
novo assembly of the morpholine ring using inexpensive linear precursors.

Step 1: Alkylation & Cyclization Reaction of N-benzyl ethanolamine with ethyl 2,3-
dibromopropionate. The benzyl group serves as a robust protecting group that withstands the
basic cyclization conditions.

» Alkylation:N-benzyl ethanolamine attacks the

-carbon of the propionate.

e Cyclization: Intramolecular
attack of the alcohol oxygen onto the
-bromo position closes the ring.

e Result: Ethyl 4-benzylmorpholine-2-carboxylate.

Step 2: Aminolysis Direct conversion of the ester to the dimethylamide using dimethylamine in
methanol/water at elevated temperature (or pressure vessel).

Step 3: Hydrogenolysis Removal of the benzyl group using
and Pd/C to yield the target.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of the (S)-enantiomer or racemate using the HATU
coupling method, which ensures the highest success rate for research applications.

Material Requirements
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Reagent Equiv. Role Hazards

N-Boc-Morpholine-2-

carboxylic acid 1.0 SM Irritant

Dimethylamine HCI 15 Nucleophile Hygroscopic

HATU 1.2 Coupling Agent Sensitizer

DIPEA 3.0 Base Corrosive

DMF (Anhydrous) 10 vol Solvent Repro. Toxin

4M HCIl in Dioxane 5.0 Deprotection Corrosive
Step-by-Step Workflow

Stage 1: Amide Bond Formation

o Setup: Charge a flame-dried round-bottom flask with N-Boc-morpholine-2-carboxylic acid
(2.0 mmol) and anhydrous DMF (5 mL).

o Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes to
allow formation of the active ester.

o Note: The solution typically turns yellow.
o Addition: Add Dimethylamine hydrochloride (1.5 mmol) in one portion.

e Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4—6 hours. Monitor
by LC-MS (Target Mass: [M+H]+ ~ 259.1 for Boc-protected intermediate).

o Workup:
o Dilute with EtOAc (50 mL).
o Wash sequentially with 1M HCI (2x), Sat. NaHCO3 (2x), and Brine (1x).

o Critical: The acid wash removes unreacted amine and DIPEA; the base wash removes
unreacted acid and HATU byproducts.
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o Dry over
, filter, and concentrate in vacuo.

 Purification: Flash column chromatography (0-5% MeOH in DCM) if necessary.

Stage 2: Boc-Deprotection

 Dissolution: Dissolve the intermediate amide in minimal DCM (2 mL).
e Acidolysis: Add 4M HCI in Dioxane (5 mL) dropwise at 0°C.

e Reaction: Stir at RT for 2 hours. Monitor for disappearance of the starting material by TLC
(ninhydrin stain) or LC-MS.

e Isolation:
o Concentrate the solvent in vacuo.[1]
o Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the target.
o Filter the white solid under nitrogen.

e Free Basing (Optional): If the free base is required, dissolve the salt in minimal water, adjust
pH to >12 with 1M NaOH, and extract exhaustively with DCM/IPA (3:1).

Activation
(Acid + HATU + DIPEA)

Coupling
(+ HNMe2)

Workup
(Acid/Base Wash)

Deprotection
(HCl/Dioxane)

Click to download full resolution via product page
Figure 2: Sequential workflow for the "MedChem" synthesis route.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must
be verified.
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1H NMR (400 MHz, DMSO-d®6) - HCI Salt

» Amide Methyls: Two distinct singlets (due to restricted rotation) around

2.8-3.1 ppm.

e Morpholine Ring Protons:
o C2-H (Chiral center): Multiplet at

4.2-4.5 ppm.

o C3-H2: Multiplets at

3.0-3.5 ppm.

o Ether protons (C5/C6): Multiplets at
3.6—4.0 ppm.
e Amine Proton: Broad singlet at
9.0-10.0 ppm (

).

Mass Spectrometry (ESI)[7]

e Calculated Mass (Free Base): 158.11
e Observed [M+H]+: 159.1
o Fragmentations: Loss of dimethylamine (-45 Da) is a common fragmentation pathway.

Safety & Handling

« Dimethylamine: Highly flammable and volatile. Use the hydrochloride salt to avoid handling
the gas, or use a solution in THF/MeOH.

o HATU: Potential allergen. Avoid inhalation of dust.
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¢ DIPEA: Corrosive and flammable. Use in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from
Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Synthesis of N,N-Dimethylmorpholine-2-Carboxamide:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166608#synthesis-of-n-n-dimethylmorpholine-2-
carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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